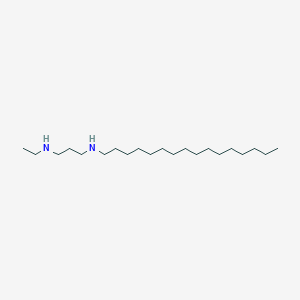
N1-Ethyl-N3-hexadecyl-1,3-propanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Ethyl-N3-hexadecyl-1,3-propanediamine is a chemical compound with the molecular formula C21H46N2 and a molecular weight of 326.6 g/mol . This compound is of interest in various fields of scientific research due to its unique structure and properties.
Méthodes De Préparation
The synthesis of N1-Ethyl-N3-hexadecyl-1,3-propanediamine typically involves the reaction of 1,3-diaminopropane with hexadecyl bromide in the presence of a base, followed by alkylation with ethyl iodide . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N1-Ethyl-N3-hexadecyl-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Applications De Recherche Scientifique
N1-Ethyl-N3-hexadecyl-1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: This compound is utilized in the study of cell membranes and as a surfactant in various biological assays.
Medicine: Research into its potential therapeutic applications includes its use as an antimicrobial agent and in drug delivery systems.
Mécanisme D'action
The mechanism of action of N1-Ethyl-N3-hexadecyl-1,3-propanediamine involves its interaction with cell membranes, where it can disrupt lipid bilayers and alter membrane permeability. This disruption can lead to cell lysis or changes in cellular function. The compound may also interact with specific molecular targets, such as enzymes or receptors, affecting their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
N1-Ethyl-N3-hexadecyl-1,3-propanediamine can be compared with other similar compounds, such as:
N1-Methyl-N3-hexadecyl-1,3-propanediamine: Similar structure but with a methyl group instead of an ethyl group.
N1-Ethyl-N3-octadecyl-1,3-propanediamine: Similar structure but with an octadecyl group instead of a hexadecyl group.
N1-Ethyl-N3-dodecyl-1,3-propanediamine: Similar structure but with a dodecyl group instead of a hexadecyl group.
These compounds share similar chemical properties but may differ in their physical properties and specific applications, highlighting the uniqueness of this compound .
Propriétés
IUPAC Name |
N-ethyl-N'-hexadecylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46N2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-21-18-20-22-4-2/h22-23H,3-21H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBQEHHVLDLADY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCCCNCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














